(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride
Beschreibung
This compound is a chiral pyrrolidine derivative featuring a [1,1'-biphenyl]-4-ylmethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. The (R)-enantiomer is critical for stereoselective interactions in drug development, particularly in targeting enzymes or receptors with chiral recognition sites. Its structural complexity and functional groups (carboxylic acid, Boc group, and biphenyl moiety) contribute to its utility in medicinal chemistry as an intermediate for protease inhibitors or kinase-targeting molecules .
Eigenschaften
Molekularformel |
C23H28ClNO4 |
|---|---|
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H27NO4.ClH/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18;/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26);1H/t23-;/m1./s1 |
InChI-Schlüssel |
XZCDLCAVHSSJMK-GNAFDRTKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the biphenyl group, followed by the formation of the pyrrolidine ring. The tert-butoxycarbonyl group is then introduced to protect the amine functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Boc Deprotection Reactions
The Boc group is cleaved under acidic conditions to expose the pyrrolidine amine. Common methods include:
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid | CH₂Cl₂, 5–25°C, 4 hours | Free amine hydrochloride salt | 95.7% | |
| HCl (gas) | Dioxane, 0°C, 2 hours | Direct formation of hydrochloride | 96% |
-
Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butanol .
-
Stereochemical Impact : Racemization is avoided if the carboxyl group remains protected during deprotection .
Carboxylic Acid Functionalization
The carboxylic acid participates in esterification, amidation, and reduction:
Esterification
| Reagent | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol + H₂SO₄ | Acidic | Reflux, 12 hours | Methyl ester | 89% | |
| DCC/DMAP | Coupling agent | RT, 24 hours | Activated ester for peptide synthesis | 82% |
Amidation
| Amine | Coupling Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Methoxybiphenyl-4-amine | HATU | DMF, RT, 6 hours | Biphenyl-pyrrolidine amide | 78% | |
| Glycine methyl ester | EDCI/HOBt | CH₂Cl₂, 0°C→RT, 8 hours | Dipeptide derivative | 85% |
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes alkylation and hydrogenation:
Alkylation
| Reagent | Base | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Benzyl bromide | n-BuLi, PTC* | THF, -78°C→RT, 12 hours | N-Benzylated pyrrolidine | 75% | |
| Methyl iodide | NaH | DMF, 0°C→RT, 6 hours | N-Methyl derivative | 68% |
*PTC = Phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Racemization Risk : Direct alkylation of unprotected carboxyl groups leads to partial racemization (up to 15%) .
Hydrogenation
| Catalyst | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Ru/C | H₂ (50 psi), EtOH, 60°C | Cis-pyrrolidine derivative | 96.1% | |
| Pd/C | H₂ (1 atm), MeOH, RT | Saturated pyrrolidine | 88% |
Biphenyl Group Reactivity
The biphenyl moiety participates in cross-coupling and electrophilic substitution:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C | Terphenyl derivative | 76% | |
| 3-Nitrophenyl | Pd(OAc)₂/XPhos | THF/H₂O, 100°C | Nitro-substituted biphenyl | 65% |
Electrophilic Substitution
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C→RT, 2 hours | 4-Nitro-biphenyl derivative | 58% | |
| Bromination | Br₂/FeBr₃ | CH₂Cl₂, RT, 4 hours | 4-Bromo-biphenyl derivative | 72% |
Stereochemical Stability
The (R)-configuration at C2 is retained under mild conditions but racemizes under:
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. The tert-butoxycarbonyl group provides steric protection, allowing the compound to selectively bind to its target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other pyrrolidine-based and biphenyl-containing molecules:
(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid (CAS 1217805-48-5): Key difference: Replaces the biphenyl-4-ylmethyl group with a phenethyl chain.
4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid (CAS 59748-15-1):
- Key difference : Lacks the pyrrolidine ring and Boc group but includes a pentyloxy substituent.
- Impact : Simplified structure with enhanced hydrophobicity, making it more suited as a building block for liquid crystals or surfactants .
Physicochemical Properties
Research Findings and Implications
- Docking Studies : While direct data are unavailable, methodologies like AutoDock4 () could predict the target compound’s binding modes. The biphenyl group may engage in π-π interactions with aromatic residues in enzyme active sites, outperforming the phenethyl analogue in affinity .
- Pharmacological Potential: The hydrochloride salt’s solubility may improve bioavailability compared to neutral analogues, making it preferable for in vivo studies.
Biologische Aktivität
(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as a key intermediate in the synthesis of various pharmaceutical agents, exhibits notable biological activities that have implications in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H25NO4
- Molecular Weight : 327.4 g/mol
- CAS Number : 1426129-50-1
The compound acts primarily as a neprilysin inhibitor , which is crucial in the treatment of cardiovascular diseases. Neprilysin is an enzyme that breaks down natriuretic peptides, which play a significant role in regulating blood pressure and fluid balance. By inhibiting this enzyme, the compound can enhance the levels of these peptides, leading to vasodilation and improved cardiac function.
1. Cardiovascular Effects
Research indicates that (R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is involved in the synthesis of Sacubitril , a drug used in combination with Valsartan for treating heart failure. Clinical studies have shown that this combination significantly reduces the risk of cardiovascular death and hospitalization due to heart failure in patients with reduced ejection fraction .
2. Antitumor Activity
The compound has been investigated for its potential antitumor effects. A study highlighted its role in enhancing the efficacy of certain anticancer agents by modulating pathways involved in cell proliferation and apoptosis. Specifically, compounds derived from similar structures have shown promise against various cancer cell lines, indicating a potential for further exploration in oncology .
3. Immunomodulatory Effects
The chirality of the compound plays a crucial role in its biological activity. Research has demonstrated that (R)-isomers are generally more potent in activating immune responses compared to their (S)-counterparts. This is particularly relevant in the context of Toll-like receptor (TLR) activation, where (R)-isomers have been shown to induce higher levels of cytokines such as IFNα from human peripheral blood mononuclear cells (PBMCs) .
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Cardiovascular | Reduces risk of cardiovascular death | |
| Antitumor | Modulates cancer cell proliferation | |
| Immunomodulatory | Enhances IFNα production |
Case Study 1: Heart Failure Treatment
In a clinical trial involving patients with chronic heart failure, the combination of Sacubitril and Valsartan led to a significant reduction in hospitalization rates and overall mortality compared to standard treatments. The study emphasized the importance of neprilysin inhibition in improving patient outcomes .
Case Study 2: Cancer Therapy
A preclinical study evaluated the antitumor effects of compounds related to (R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride on various cancer cell lines. Results indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .
Q & A
[Basic] What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis involves multi-step organic reactions, including Boc protection/deprotection and coupling reactions. Key parameters include:
- Temperature control (0–25°C) to prevent Boc group degradation
- Coupling agents like HATU or EDCI for amide bond formation
- Flow chemistry systems to enhance reproducibility through precise parameter optimization .
Purification requires gradient elution chromatography, validated by HPLC-MS (>98% purity) .
[Basic] Which analytical techniques are most effective for characterizing stereochemical integrity and purity?
- Chiral HPLC with polysaccharide columns to confirm enantiomeric excess (>98%)
- X-ray crystallography for absolute stereochemical confirmation, as shown in related pyrrolidine derivatives
- 1H/13C NMR with NOESY experiments to verify spatial configurations
- Melting point analysis (130–136°C range validation)
[Advanced] How should researchers resolve discrepancies between theoretical and observed spectroscopic data?
- Perform DFT calculations (e.g., Gaussian) to model expected chemical shifts
- Re-evaluate sample preparation (deuteration level, pH)
- Compare with crystallographic data from analogs
- Investigate diastereomer formation via variable-temperature NMR
[Advanced] What experimental strategies maintain compound stability during storage and handling?
- Storage : Inert atmosphere (-20°C) in amber vials to prevent Boc degradation
- Stability testing : Accelerated aging (40°C/75% RH) with periodic HPLC-MS monitoring
- Handling : Anhydrous solvents and sub-30°C environments
- Lyophilization from tert-butanol/water mixtures for long-term stability
[Advanced] What statistical experimental design approaches optimize the coupling reaction?
- Box-Behnken design to optimize molar ratio (1.0–1.5 eq), temperature (0–25°C), and coupling agent concentration
- Response surface methodology for modeling nonlinear relationships
- Real-time FTIR monitoring in flow systems for rapid parameter adjustment
[Advanced] What methodologies identify and quantify synthesis-related impurities?
- LC-HRMS with C18 columns (2.6 μm, 100 Å) for impurity profiling
- qNMR using 1,3,5-trimethoxybenzene as an internal standard
- Reference standards for major impurities (e.g., de-Boc derivatives)
[Basic] What safety precautions are essential for laboratory handling?
- PPE : NIOSH-approved respirators, nitrile gloves (≥0.11 mm), and face shields
- Engineering controls : Fume hoods (>0.5 m/s face velocity)
- Spill management : Vermiculite/activated carbon containment
- Air monitoring : Photoionization detectors (<1 mg/m³)
[Advanced] How can racemization be prevented during Boc deprotection?
- Deprotection conditions : Anhydrous HCl/dioxane at 0°C
- Chiral auxiliaries : (R)-BINOL to preserve configuration
- In situ FTIR to monitor carbamate intermediates (1725 cm⁻¹)
- Post-analysis : Polarimetry ([α]D²⁵ ±2°)
[Basic] What solvent systems are optimal for biological assay stock solutions?
- Primary solvent : DMSO (<0.01% water) at 50 mM
- Dilution : 40% PEG-300 in PBS (pH 7.4)
- In vivo administration : 10% Solutol HS-15 in saline
- Stability verification : Dynamic light scattering
[Advanced] How should contradictory bioactivity results between assay formats be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
